REACTION_CXSMILES
|
Cl[C:2]1[O:3][C:4]2[CH:10]=[CH:9][CH:8]=[CH:7][C:5]=2[N:6]=1.[CH2:11]([NH2:14])[C:12]#[CH:13].CCN(CC)CC>CC#N>[CH2:11]([NH:14][C:2]1[O:3][C:4]2[CH:10]=[CH:9][CH:8]=[CH:7][C:5]=2[N:6]=1)[C:12]#[CH:13]
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Name
|
|
Quantity
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1.53 g
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Type
|
reactant
|
Smiles
|
ClC=1OC2=C(N1)C=CC=C2
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Name
|
|
Quantity
|
550 mg
|
Type
|
reactant
|
Smiles
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C(C#C)N
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Name
|
|
Quantity
|
2.09 mmol
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Type
|
reactant
|
Smiles
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CCN(CC)CC
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Name
|
|
Quantity
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5 mL
|
Type
|
solvent
|
Smiles
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CC#N
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Name
|
|
Quantity
|
10 mL
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Type
|
solvent
|
Smiles
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CC#N
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Control Type
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AMBIENT
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Type
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CUSTOM
|
Details
|
stirred overnight at rt
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
|
the resulting mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux for 4 h
|
Duration
|
4 h
|
Type
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FILTRATION
|
Details
|
The mixture was filtered
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Type
|
CUSTOM
|
Details
|
the filtrate was partitioned between EtOAc (100 mL) and brine
|
Type
|
EXTRACTION
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Details
|
The aqueous layer was extracted with EtOAc
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the combined organic layers were dried (MgSO4)
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Type
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CONCENTRATION
|
Details
|
concentrated to dryness
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Type
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ADDITION
|
Details
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The crude solid was diluted with heptane (20 mL) and Et2O (50 mL)
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Type
|
TEMPERATURE
|
Details
|
the mixture was heated
|
Type
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FILTRATION
|
Details
|
filtered hot
|
Type
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CONCENTRATION
|
Details
|
The filtrate was concentrated to dryness
|
Type
|
TEMPERATURE
|
Details
|
the solution was cooled
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
ADDITION
|
Details
|
The filtrate was diluted with hexane (125 mL)
|
Type
|
TEMPERATURE
|
Details
|
cooled to −20° C. for 4 h
|
Duration
|
4 h
|
Type
|
FILTRATION
|
Details
|
the crystallized product was collected by filtration (1.1 g, 64%)
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
|
Smiles
|
C(C#C)NC=1OC2=C(N1)C=CC=C2
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |